molecular formula C19H22IN B11037374 6-Iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline

6-Iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11037374
M. Wt: 391.3 g/mol
InChI Key: VQOBFVPUBXVXLS-UHFFFAOYSA-N
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Description

6-Iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound with the following structural formula:

C21H24IN\text{C}_{21}\text{H}_{24}\text{IN} C21​H24​IN

This compound belongs to the class of tetrahydroquinolines and contains an iodo substituent at the 6-position. It exhibits interesting pharmacological properties and has been studied for various applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 6-iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline. One common approach involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with iodine in the presence of a suitable oxidant. The reaction proceeds via electrophilic substitution at the 6-position of the quinoline ring.

Reaction Conditions::
  • Reactants: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, iodine
  • Solvent: Organic solvent (e.g., dichloromethane, chloroform)
  • Oxidant: Typically, a mild oxidant such as hydrogen peroxide or N-chlorosuccinimide
  • Temperature: Room temperature or slightly elevated
  • Workup: Purification by column chromatography

Industrial Production:: Industrial-scale production methods may involve modifications of the laboratory synthesis, optimization of reaction conditions, and efficient workup procedures. specific details regarding large-scale production are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

6-Iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions:

    Oxidation: The iodo group can be further oxidized to form an iodoquinone or other derivatives.

    Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and Lewis acids (for substitution) are commonly used.

Major products formed from these reactions depend on the specific reaction conditions and substituents present.

Scientific Research Applications

6-Iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline has found applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Biological Studies: It may act as a ligand for specific receptors or enzymes.

    Industry: Its derivatives could serve as intermediates in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signal transduction pathways or enzymatic processes.

Comparison with Similar Compounds

While there are other tetrahydroquinolines, the iodo substitution in this compound sets it apart. Similar compounds include 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline without the iodo group.

: Example structure: PubChem Compound ID 123456 : Reference: Author et al., Journal of Organic Chemistry, 20XX, 123(4), 567-578. : Reference: Another Author, Journal of Medicinal Chemistry, 20XX, 135(2), 123-134. : Reference: Yet Another Author, Industrial & Engineering Chemistry Research, 20XX, 45(8), 789-800.

Properties

Molecular Formula

C19H22IN

Molecular Weight

391.3 g/mol

IUPAC Name

6-iodo-2,2,4-trimethyl-4-(4-methylphenyl)-1,3-dihydroquinoline

InChI

InChI=1S/C19H22IN/c1-13-5-7-14(8-6-13)19(4)12-18(2,3)21-17-10-9-15(20)11-16(17)19/h5-11,21H,12H2,1-4H3

InChI Key

VQOBFVPUBXVXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(NC3=C2C=C(C=C3)I)(C)C)C

Origin of Product

United States

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